sodium;3-aminothiophene-2-carboxylate
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Overview
Description
Sodium 3-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-aminothiophene-2-carboxylate typically involves the Gewald reaction, a well-known method for producing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under basic conditions . The reaction conditions often include the use of a base such as sodium ethoxide or sodium methoxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of sodium 3-aminothiophene-2-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Sodium 3-aminothiophene-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-aminothiophene-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Sodium 3-aminothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
2-Aminothiophene: Similar in structure but differs in the position of the amino group.
Thiophene-2-carboxylic acid: Lacks the amino group, leading to different chemical properties and applications.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group in a different position.
The uniqueness of sodium 3-aminothiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
sodium;3-aminothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMADKBGYOAZKM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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